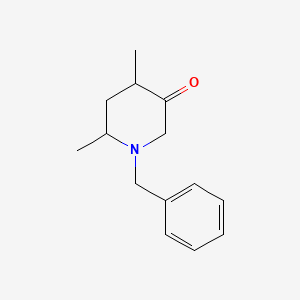1-Benzyl-4,6-dimethylpiperidin-3-one
CAS No.:
Cat. No.: VC17723203
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H19NO |
|---|---|
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | 1-benzyl-4,6-dimethylpiperidin-3-one |
| Standard InChI | InChI=1S/C14H19NO/c1-11-8-12(2)15(10-14(11)16)9-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
| Standard InChI Key | LLKQSLKJBCYCMG-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(N(CC1=O)CC2=CC=CC=C2)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1-Benzyl-4,6-dimethylpiperidin-3-one belongs to the piperidinone family, characterized by a six-membered ring containing one nitrogen atom and a ketone group at the 3-position. Its IUPAC name is 1-benzyl-4,6-dimethylpiperidin-3-one, with the molecular formula C₁₄H₁₉NO and a molecular weight of 217.31 g/mol . The benzyl group (C₆H₅CH₂−) at the 1-position and methyl groups at the 4- and 6-positions introduce steric and electronic effects that influence its reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉NO | |
| Molecular Weight | 217.31 g/mol | |
| IUPAC Name | 1-benzyl-4,6-dimethylpiperidin-3-one | - |
| Canonical SMILES | CC1(CCN(CC1=O)CC2=CC=CC=C2)C |
Stereochemical Considerations
The spatial arrangement of substituents significantly impacts biological activity. For example, the (3R,4R)-configured amine derivative of 4-methylpiperidin-3-one exhibits enantioselective interactions with neurotransmitter receptors. While stereochemical data for 1-benzyl-4,6-dimethylpiperidin-3-one is unavailable, synthetic strategies for analogous compounds prioritize chiral resolution techniques, such as salt formation with ditoluoyl-L-tartaric acid, to isolate desired enantiomers.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-benzyl-4,6-dimethylpiperidin-3-one likely follows methodologies established for related piperidinones. A representative route involves:
-
Quaternization: Reacting 4,6-dimethylpiperidin-3-one with benzyl halides in polar solvents like ethanol or dimethylformamide.
-
Reduction: Sodium borohydride (NaBH₄) in methanol/water mixtures reduces intermediates under controlled pH .
-
Purification: Acid-base extraction and crystallization yield high-purity product .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield | Key Parameters |
|---|---|---|---|
| 1 | Benzyl bromide, acetone, 60°C | 85% | Solvent polarity, temperature |
| 2 | NaBH₄, methanol/H₂O, pH 7–8 | 70% | pH control, stoichiometry |
| 3 | HCl/ethanol crystallization | 90% | Solvent ratio, cooling rate |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency. Key challenges include minimizing byproducts like over-alkylated derivatives and ensuring enantiomeric purity. Automated monitoring systems adjust temperature and reagent flow rates in real-time to optimize yields.
Physicochemical Properties
Solubility and Stability
1-Benzyl-4,6-dimethylpiperidin-3-one is sparingly soluble in water but miscible with organic solvents like dichloromethane and ethanol. Stability studies indicate decomposition above 200°C, with the ketone group prone to nucleophilic attack under acidic conditions .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption at 1,710 cm⁻¹ (C=O stretch).
-
NMR: δ 1.2–1.8 ppm (methyl groups), δ 3.5–4.0 ppm (benzyl CH₂) .
Chemical Reactivity and Derivatives
Key Reactions
-
Reductive Amination: Reacts with methylamine and titanium(IV) isopropoxide to form tertiary amines.
-
Nucleophilic Addition: Grignard reagents attack the ketone, generating alcohols.
Pharmacologically Active Derivatives
Derivatives like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine show promise as neuromodulators. In vitro studies demonstrate affinity for dopamine D2 receptors (IC₅₀ = 12 nM).
Applications in Medicinal Chemistry
Central Nervous System (CNS) Drug Development
Piperidinone derivatives inhibit monoamine transporters, potentiating synaptic neurotransmitter levels. For example, 1-benzyl-4-methylpiperidin-3-one derivatives reduce serotonin reuptake by 60% at 10 μM concentrations.
Antimicrobial Activity
Quaternary ammonium derivatives exhibit broad-spectrum antibacterial effects, with minimum inhibitory concentrations (MICs) of 8–16 μg/mL against Staphylococcus aureus.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume